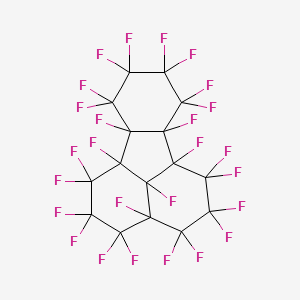

パーフルオロパーヒドロフルオランテン

概要

説明

Perfluoroperhydrofluoranthene (PFPH) is an organofluorine compound that belongs to the family of perfluorinated compounds. It is a colorless, odorless, and non-toxic gas that is highly soluble in both organic and aqueous solutions. PFPH is used in a variety of applications, such as in the production of semiconductors, optical fibers, and pharmaceuticals. It is also used as a reagent for the synthesis of other organofluorine compounds.

科学的研究の応用

パーフルオロアルキル化芳香族化合物の合成

パーフルオロパーヒドロフルオランテンは、パーフルオロアルキル化芳香族化合物の合成に使用できます。 これらの物質は、優れた化学的安定性を備えた材料の製造に不可欠であり、界面活性剤、潤滑剤、難燃剤に使用されています 。これらの化合物のより環境に優しい合成方法の開発は、化学研究の現在の焦点であり、環境への影響を軽減することを目的としています。

医療用途

医療分野では、パーフルオロパーヒドロフルオランテンなどのパーフルオロ化合物は、薬物キャリアとしての可能性が探求されています。 高いガス溶解度と低い表面張力などの独自の物理化学的特性により、薬物送達と硝子体網膜手術で使用される多相コロイド系を製剤化するために適しています .

環境科学

パーフルオロパーヒドロフルオランテンの環境科学における役割は、その残留性と潜在的な毒性のために重要です。水中のパーフルオロ化合物の環境影響と汚染除去に関する研究に関連しています。 これらの物質を環境から効果的に除去するために、電気化学的な戦略が開発されています .

材料科学

材料科学では、パーフルオロパーヒドロフルオランテンは、超分岐ポリマー型フルオロ界面活性剤の開発に貢献しています。これらの材料は、高効率で低毒性の消火剤の製造に不可欠です。 これらの材料の表面活性は、海洋コンクリート保護のための防汚コーティングなど、さまざまな用途に合わせて調整できます .

エレクトロニクス

パーフルオロパーヒドロフルオランテン誘導体は、その電子用途について研究されています。それらは、有機光起電力、分子エレクトロニクス、有機電気化学トランジスタで使用される新世代の材料の一部です。 これらの誘導体の設計は、現代のエレクトロニクスに必要な新しい特性を持つデバイスを開発するために重要です .

エネルギー貯蔵

エネルギー貯蔵の分野では、パーフルオロ化合物は、高出力パルスデバイスに不可欠な誘電体コンデンサーにおけるその可能性について調査されています。 研究は、持続可能なエネルギーソリューションにとって重要な、エネルギー貯蔵能力を高めるための特性パラメータの最適化に焦点を当てています .

化学工学

パーフルオロパーヒドロフルオランテンの化学工学における用途には、マイクロ流体技術での使用が含まれます。 この技術により、化学/生物学的プロセスと分析方法の小型化が可能になり、パフォーマンスの著しい向上とサンプル消費量の削減につながります .

化学プロセスの最適化技術

最後に、パーフルオロパーヒドロフルオランテンは、化学工学における最適化技術に関与する可能性があります。 これらの技術は、複雑な性質のため、多くの場合、多目的最適化を必要とする化学プロセスの効率と利益を最大化するために不可欠です .

作用機序

Target of Action

Perfluoroperhydrofluoranthene is a perfluorinated chemical that is primarily used as an additive to cosmetics and as a stabilizer in medical equipment . It has been found to bind to hyaluronic acid and red blood cells , suggesting these could be its primary targets.

Mode of Action

It is known that perfluorinated chemicals can interact with various biological targets and induce changes in their function . For instance, they can bind to hyaluronic acid and red blood cells , potentially altering their normal functions. More research is needed to elucidate the specific interactions of Perfluoroperhydrofluoranthene with its targets.

Biochemical Pathways

Perfluorinated chemicals are known to affect various biochemical pathways . For instance, they can influence lipid homeostasis and transfer

Result of Action

Perfluoroperhydrofluoranthene has been found to be non-toxic in animal studies, with no adverse effects on the lungs, liver, or heart . .

Safety and Hazards

将来の方向性

Perfluoroaromatic reagents, like Perfluoroperhydrofluoranthene, are becoming increasingly valuable as medicines, diagnostic agents, and tools for biomedical sciences . They have potential therapeutic applications and are becoming important in drug discovery . Future research will likely focus on expanding the applications of these compounds and improving our understanding of their properties and effects .

生化学分析

Biochemical Properties

Perfluoroperhydrofluoranthene plays a significant role in biochemical reactions due to its high stability and resistance to degradation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with lipid membranes, influencing their fluidity and stability . The compound’s interactions with biomolecules are primarily non-covalent, involving van der Waals forces and hydrophobic interactions . These interactions can affect the function and structure of the biomolecules, leading to changes in cellular processes.

Cellular Effects

Perfluoroperhydrofluoranthene has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the lipid composition of cell membranes, impacting membrane fluidity and permeability . This, in turn, can affect cell signaling pathways that rely on membrane-bound receptors and enzymes. Additionally, Perfluoroperhydrofluoranthene has been observed to modulate gene expression by interacting with nuclear receptors and transcription factors . These changes can lead to alterations in cellular metabolism, including shifts in energy production and utilization.

Molecular Mechanism

The molecular mechanism of Perfluoroperhydrofluoranthene involves its interactions with various biomolecules at the molecular level. It can bind to enzymes and proteins, influencing their activity. For instance, Perfluoroperhydrofluoranthene has been found to inhibit certain enzymes involved in lipid metabolism, leading to changes in lipid homeostasis . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions are crucial for understanding the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perfluoroperhydrofluoranthene can change over time. The compound is highly stable and resistant to degradation, which means its effects can persist for extended periods . Studies have shown that Perfluoroperhydrofluoranthene can accumulate in cells and tissues, leading to long-term changes in cellular function . For example, prolonged exposure to the compound can result in sustained alterations in gene expression and cellular metabolism . These temporal effects are important for understanding the compound’s potential long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of Perfluoroperhydrofluoranthene vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects . At higher doses, it can cause adverse effects, including toxicity to the liver and other organs . Studies have shown that there is a threshold dose above which the compound’s toxic effects become more pronounced . Understanding these dosage effects is crucial for determining safe exposure levels and potential therapeutic applications of Perfluoroperhydrofluoranthene.

Metabolic Pathways

Perfluoroperhydrofluoranthene is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes responsible for fatty acid synthesis, resulting in decreased lipid production . Additionally, Perfluoroperhydrofluoranthene can affect the metabolism of other biomolecules, including proteins and carbohydrates . These metabolic interactions are important for understanding the compound’s overall impact on cellular function.

Transport and Distribution

Perfluoroperhydrofluoranthene is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For example, the compound can bind to lipid transport proteins, facilitating its movement within the cell . Additionally, Perfluoroperhydrofluoranthene can accumulate in lipid-rich tissues, such as the liver and adipose tissue . Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of Perfluoroperhydrofluoranthene is influenced by its interactions with various biomolecules and cellular compartments. The compound can be found in different subcellular locations, including the cell membrane, cytoplasm, and nucleus . Its localization can affect its activity and function, as well as its interactions with other biomolecules . For example, Perfluoroperhydrofluoranthene’s presence in the nucleus can influence gene expression by interacting with transcription factors and nuclear receptors . Understanding the subcellular localization of the compound is important for determining its overall impact on cellular function.

特性

IUPAC Name |

1,1,2,2,3,3,3a,4,4,5,5,6,6,6a,6b,7,7,8,8,9,9,10,10,10a,10b,10c-hexacosafluorofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16F26/c17-1-2(18)4(20)5(21,10(29,30)16(41,42)15(39,40)9(4,27)28)3(1,19)8(25,26)14(37,38)12(33,34)6(1,22)11(31,32)13(35,36)7(2,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMLBKSPDFVXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C3(C4(C(C1(C(C(C(C2(C(C(C3(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F)(C(C(C(C4(F)F)(F)F)(F)F)(F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16F26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984683 | |

| Record name | Hexacosafluorohexadecahydrofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

662-28-2 | |

| Record name | Perfluoroperhydrofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacosafluorohexadecahydrofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

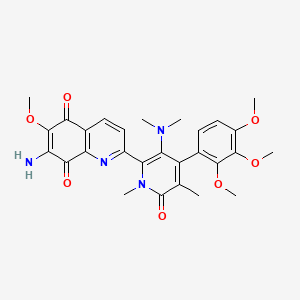

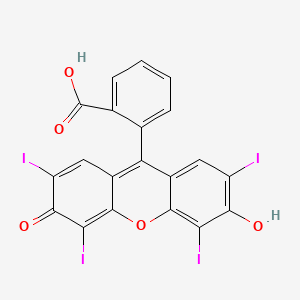

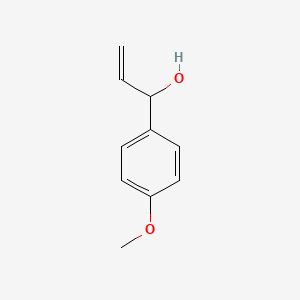

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

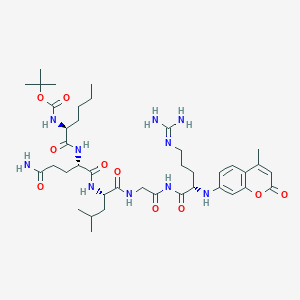

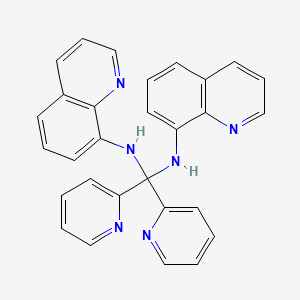

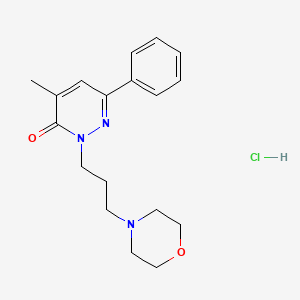

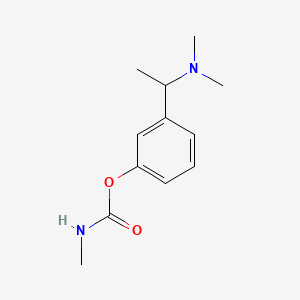

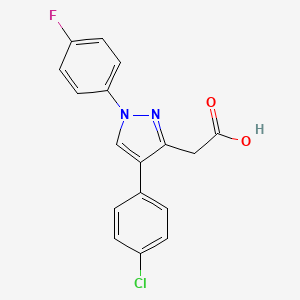

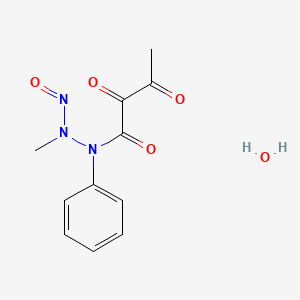

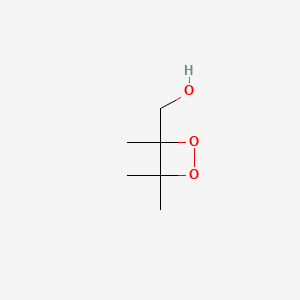

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)